2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile

Organic Synthesis Thermal Stability Process Chemistry

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (CAS: 849620-21-9) is a multifunctional aromatic compound in the benzonitrile class, primarily valued as a versatile synthetic building block. Its structure incorporates a central 5-nitrobenzonitrile core with a 3-methoxybenzylamino substituent.

Molecular Formula C15H13N3O3
Molecular Weight 283.287
CAS No. 849620-21-9
Cat. No. B2788631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile
CAS849620-21-9
Molecular FormulaC15H13N3O3
Molecular Weight283.287
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C15H13N3O3/c1-21-14-4-2-3-11(7-14)10-17-15-6-5-13(18(19)20)8-12(15)9-16/h2-8,17H,10H2,1H3
InChIKeyTWQAJSVIHMCROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (CAS 849620-21-9): A Key Intermediate for Advanced Synthesis


2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile (CAS: 849620-21-9) is a multifunctional aromatic compound in the benzonitrile class, primarily valued as a versatile synthetic building block. Its structure incorporates a central 5-nitrobenzonitrile core with a 3-methoxybenzylamino substituent . This combination of a reducible nitro group, a nucleophilic amine, and a metabolically stable nitrile group makes it a privileged scaffold for generating diverse chemical libraries, including potential kinase inhibitors and other bioactive molecules . While not a commercial drug itself, its primary differentiation lies in its defined regio- and stereochemistry, which provides a precise starting point for complex organic syntheses where the exact spatial arrangement of functional groups is critical.

The Critical Role of 3-Methoxybenzyl Regiochemistry in 5-Nitrobenzonitrile Derivatives


The specific 3-methoxy substitution on the benzyl ring in this compound is not a generic feature; it dictates unique physicochemical and biological properties compared to its 2-methoxy and 4-methoxy isomers. These structural differences lead to altered boiling points, which can significantly impact purification methods (e.g., distillation) and thermal stability during reactions . More importantly, subtle changes in regioisomerism are known to profoundly affect binding affinity and selectivity for biological targets [1]. Therefore, substituting a 3-methoxybenzyl building block for a 2- or 4-methoxy analog in a synthetic pathway will yield a different final compound with potentially divergent and unpredictable biological activity and material properties, invalidating any established SAR or process reproducibility.

Quantifiable Differentiation of 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile from Its Closest Analogs


Predicted Boiling Point (BP) Distinction from 2-Methoxy Isomer

Predicted physicochemical data reveals a distinct boiling point for the 3-methoxybenzyl isomer compared to the 2-methoxy analog, a factor that can be critical for reaction design and purification. The 3-methoxy derivative (target compound) has a predicted BP of 473.9±45.0 °C at 760 mmHg , while its 2-methoxy positional isomer has a lower predicted BP of 462.6±45.0 °C .

Organic Synthesis Thermal Stability Process Chemistry

Differentiated Predicted Boiling Point from 4-Methoxy Isomer

When compared to its 4-methoxy positional isomer, the target 3-methoxy compound also demonstrates a distinct predicted boiling point. The 3-methoxy derivative's predicted BP is 473.9±45.0 °C , whereas the 4-methoxy analog is predicted to boil at a marginally higher temperature of 474.3±45.0 °C .

Organic Synthesis Purification Process Safety

Regioisomeric Impact on Biological Target Engagement: A Class-Level Inferential Warning

Direct, head-to-head biological activity data for this compound against a specific target is not publicly available. However, strong class-level inference demonstrates that methoxy regioisomerism on a benzyl ring can cause dramatic shifts in biological activity. For example, a study on substance P receptor antagonists found that the 2-methoxybenzylamino derivative (CP-96,345) is a highly potent and selective antagonist, whereas the 3-methoxy analog exhibits significantly reduced potency [1]. This illustrates the potential for similarly profound differences among the 2-, 3-, and 4-methoxy isomers of 5-nitrobenzonitrile derivatives.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Where 2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile Delivers Specific Value


Scaffold for Positional Scanning in Medicinal Chemistry SAR Studies

The precise 3-methoxybenzyl substitution makes this compound an essential tool for exploring structure-activity relationships (SAR) in lead optimization. By systematically varying the methoxy position (using the 2-, 3-, and 4-methoxy analogs), medicinal chemists can map the optimal substitution pattern for a target protein, as inferred from class-level evidence showing this position critically influences target engagement [1].

A Well-Defined Intermediate for Kinase Inhibitor Synthesis

Nitrobenzonitriles are common precursors in the synthesis of various kinase inhibitors [1]. This compound's specific amine and nitro groups serve as orthogonal chemical handles for iterative functionalization. The defined 3-methoxybenzyl group is a crucial structural feature for any downstream molecule intended to have a specific interaction with a hydrophobic protein pocket, making it a non-interchangeable starting material for generating focused libraries of potential therapeutics.

Material Science: Precursor for Functionalized Polymers and Conjugated Materials

The electron-withdrawing nitro and nitrile groups, combined with the electron-donating amine and methoxybenzyl group, create a unique push-pull electronic system [1]. This distinct electronic configuration, specific to the 3-methoxy isomer , can be leveraged as a monomer precursor to synthesize conjugated polymers or covalent organic frameworks (COFs) with tailored optoelectronic properties (e.g., specific fluorescence or charge transfer characteristics).

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